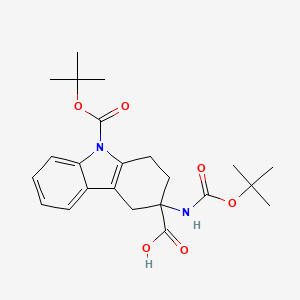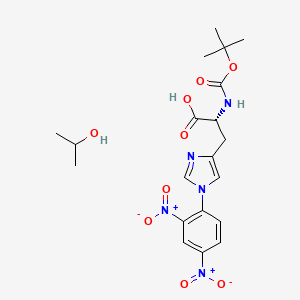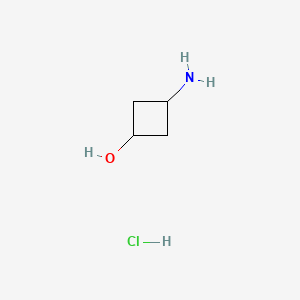
(±)-Mathuralure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Mathuralure is a chemical compound that belongs to the family of pheromones. It is a racemic mixture of two enantiomers, (R)-mathuralure and (S)-mathuralure. This compound is known for its ability to attract the male Indian meal moth (Plodia interpunctella), which is a major pest in the food industry. The discovery of (±)-mathuralure has led to the development of effective pest control strategies that are environmentally friendly and cost-effective.
Mecanismo De Acción
The mechanism of action of (±)-mathuralure involves the activation of olfactory receptors in male Indian meal moths. These receptors are specifically tuned to detect the pheromone, which triggers a behavioral response in the moth. The male moth is attracted to the source of the pheromone, which is usually a trap containing (±)-mathuralure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths have been extensively studied. The compound has been shown to stimulate the production of sex pheromones in female moths, which enhances the mating behavior of male moths. The compound has also been shown to affect the neural pathways involved in olfactory perception, which increases the sensitivity of male moths to the pheromone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (±)-mathuralure in lab experiments has several advantages. The compound is highly specific to male Indian meal moths, which allows for accurate and precise experiments. The compound is also environmentally friendly and does not pose a risk to human health. However, the use of (±)-mathuralure in lab experiments is limited to the study of Indian meal moths and cannot be extrapolated to other pest species.
Direcciones Futuras
There are several future directions for research on (±)-mathuralure. One direction is the development of more effective traps that can be used in commercial settings. Another direction is the study of the compound's effect on other pest species, which could lead to the development of new pest control strategies. The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths could also be further studied to gain a better understanding of the compound's mechanism of action.
Métodos De Síntesis
The synthesis of (±)-mathuralure involves the reaction of (R)-3-hydroxybutyric acid with (S)-3-hydroxybutyric acid in the presence of a catalyst. The resulting mixture is then purified using chromatography to obtain the racemic mixture of (±)-mathuralure. This synthesis method is efficient and yields high purity (±)-mathuralure.
Aplicaciones Científicas De Investigación
The discovery of (±)-mathuralure has led to extensive research on its application in pest control. The compound has been shown to be highly effective in attracting male Indian meal moths, which are responsible for significant damage to stored food products. The use of (±)-mathuralure in traps has been found to reduce the population of Indian meal moths, thereby reducing the damage caused to stored food products.
Propiedades
Número CAS |
97719-75-0 |
|---|---|
Nombre del producto |
(±)-Mathuralure |
Fórmula molecular |
C₁₉H₃₄O |
Peso molecular |
278.47 |
Sinónimos |
rel-(2R,3S)-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yloxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Nonyl-3-(2,5-octadienyl)-oxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yl-oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
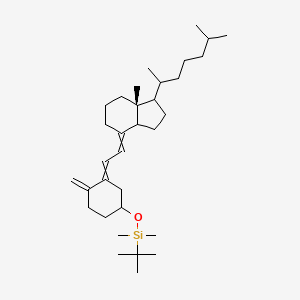
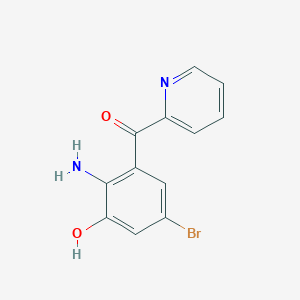
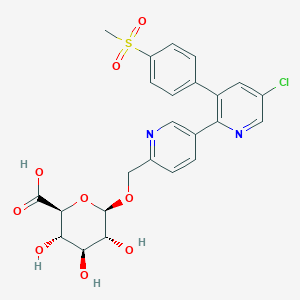
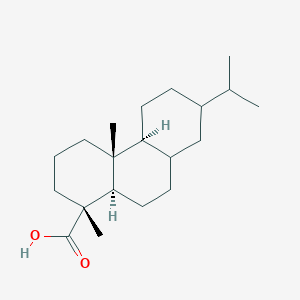
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
